molecular formula C17H19NO2 B1346496 3-(Dibenzylamino)propanoic acid CAS No. 19812-58-9

3-(Dibenzylamino)propanoic acid

Cat. No. B1346496
CAS RN: 19812-58-9
M. Wt: 269.34 g/mol
InChI Key: FJPCUHVZSZCDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and others . Unfortunately, the specific molecular structure of “3-(Dibenzylamino)propanoic acid” is not provided in the sources I found.


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics such as color, density, hardness, melting and boiling points . The specific physical and chemical properties of “3-(Dibenzylamino)propanoic acid” are not provided in the sources I found .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Fluoroaspartic Acid : A study by Hudlický (1988) details the synthesis of fluoroaspartic acid, utilizing a reaction involving dibenzyl difluoromaleate and dibenzylamine. The process includes the reduction of dibenzyl 2-dibenzylamino-3-fluorosuccinate to fluoroaspartic acid, highlighting the role of 3-(dibenzylamino)propanoic acid derivatives in chemical synthesis (Hudlický, 1988).

  • Cyanohydrin-forming Reactions : Reetz et al. (1988) explored the cyanohydrin-forming reactions of chiral α-dibenzylamino aldehydes, indicating the significance of dibenzylamino derivatives in stereoselective chemical reactions (Reetz, Drewes, Harms, & Reif, 1988).

  • Ortho Functionalization of Substituted Toluenes : Research by Cai et al. (2007) discusses the regioselective olefination of substituted N,N-dimethylbenzylamines, leading to the transformation into 3-(2'-tolyl)propanoic acid derivatives. This process demonstrates the versatility of dibenzylamino derivatives in organic synthesis (Cai, Fu, Li, Wan, & Shi, 2007).

  • Synthesis of Dibenzylamino-1-Methylcyclohexanol : Jones et al. (2016) synthesized isomers of dibenzylamino-1-methylcyclohexan-1-ol and dibenzylamino-1-trifluoromethylcyclohexan-1-ol, demonstrating the application of 3-(dibenzylamino)propanoic acid in the creation of complex organic molecules (Jones, Bresciani, Tellam, Wojno, Cooper, Kennedy, & Tomkinson, 2016).

Application in Corrosion Inhibition

  • Corrosion Inhibitors for Mild Steel : Gupta et al. (2016) synthesized Schiff's bases, including 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid (CSB-1), and assessed their effectiveness as corrosion inhibitors for mild steel. This study illustrates the potential application of 3-(dibenzylamino)propanoic acid derivatives in industrial corrosion protection (Gupta, Quraishi, Verma, & Mukherjee, 2016).

Water-Soluble Resin Synthesis

  • Thermo-sensitive Resin with Tertiary Amine Oxide Substituents : An et al. (2015) focused on synthesizing a water-soluble resin having tertiary amine oxide side substituents. This involved the synthesis of 3-(dimethylamino)propanoic acid, highlighting the broader utility of dibenzylamino derivatives inmaterials science, specifically in the development of thermo-sensitive resins (An, Yu, Pu, & Li, 2015).

Photodynamic Therapy

  • Synthesis of Water-Soluble Zinc Phthalocyanine for DNA-Damaging Studies : Wang et al. (2013) synthesized a novel 3-(4-methoxybenzylamino) propanoic acid substituted water-soluble zinc phthalocyanine (CNPcZn) and investigated its interaction with DNA. This research signifies the potential of 3-(dibenzylamino)propanoic acid derivatives in medical applications, particularly in photodynamic therapy (Wang, Wang, Zhou, Lu, Jiang, Lin, Zhou, & Wei, 2013).

Anticancer Activity

  • Study on Anticancer Activity of Fluorobenzylideneamino Propanoic Acid : Ruan et al. (2009) synthesized 2-(4-fluorobenzylideneamino) propanoic acid and assessed its anticancer activity. This highlights the potential biomedical application of 3-(dibenzylamino)propanoic acid derivatives in cancer research (Ruan, Ye, Song, Zhang, & Zhao, 2009).

Future Directions

Future research directions could involve further exploration of the synthesis, properties, and potential applications of “3-(Dibenzylamino)propanoic acid”. One relevant paper suggests that similar compounds may have potential applications in health and disease .

properties

IUPAC Name

3-(dibenzylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c19-17(20)11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPCUHVZSZCDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCC(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303998
Record name 3-(dibenzylamino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dibenzylamino)propanoic acid

CAS RN

19812-58-9
Record name N,N-Bis(phenylmethyl)-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19812-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 163863
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC163863
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163863
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(dibenzylamino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Dibenzylamino)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(Dibenzylamino)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(Dibenzylamino)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(Dibenzylamino)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(Dibenzylamino)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(Dibenzylamino)propanoic acid

Citations

For This Compound
1
Citations
TB Nguyen, TMH Vuong, A Martel, R Dhal… - Tetrahedron …, 2008 - Elsevier
Practical asymmetric access to carboxy-differentiated aspartate derivatives via 1,3-dipolar cycloaddition of a nitrone with (R)-4-ethyl-N-vinyloxazolidin-2-one - ScienceDirect Skip to …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.